C12 Nbd L-threo-sphingosine
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Overview
Description
C12 Nbd L-threo-sphingosine is a fluorescent derivative of L-threo-sphingosine, which belongs to the sphingolipid family. Sphingolipids are a class of lipids that play crucial roles in cellular processes such as cell signaling, apoptosis, and differentiation . The compound is characterized by the presence of a nitrobenzoxadiazole (NBD) group, which imparts fluorescence properties, making it useful in various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12 Nbd L-threo-sphingosine typically involves the conjugation of L-threo-sphingosine with a dodecanoyl group and an NBD group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the conjugation process . The synthetic route can be summarized as follows:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Conjugation: The dodecanoyl group is attached to the L-threo-sphingosine backbone.
Introduction of NBD group: The NBD group is introduced through a nucleophilic substitution reaction.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated reactors and purification systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
C12 Nbd L-threo-sphingosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the NBD group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
C12 Nbd L-threo-sphingosine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Employed in cell signaling studies to track sphingolipid metabolism and distribution.
Medicine: Investigated for its potential role in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of biosensors and diagnostic tools
Mechanism of Action
C12 Nbd L-threo-sphingosine exerts its effects by interacting with specific molecular targets and pathways:
Molecular Targets: The compound targets sphingolipid metabolic enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
L-threo-sphingosine: The parent compound without the NBD group.
D-erythro-sphingosine: An isomer of sphingosine with different stereochemistry.
C6 Nbd L-threo-sphingosine: A shorter-chain analog with similar fluorescent properties.
Uniqueness
C12 Nbd L-threo-sphingosine is unique due to its longer dodecanoyl chain and the presence of the NBD group, which enhances its fluorescence properties. This makes it particularly useful for studying lipid dynamics and interactions in complex biological systems .
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H61N5O6/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-33(43)31(29-42)38-34(44)25-22-19-16-13-11-14-17-20-23-28-37-30-26-27-32(41(45)46)36-35(30)39-47-40-36/h21,24,26-27,31,33,37,42-43H,2-20,22-23,25,28-29H2,1H3,(H,38,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOJCYCOPNIGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H61N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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